6-ethyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole
CAS No.:
Cat. No.: VC17890305
Molecular Formula: C11H17N3
Molecular Weight: 191.27 g/mol
* For research use only. Not for human or veterinary use.
![6-ethyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole -](/images/structure/VC17890305.png)
Specification
Molecular Formula | C11H17N3 |
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Molecular Weight | 191.27 g/mol |
IUPAC Name | 6-ethyl-1-(2-methylpropyl)imidazo[1,2-b]pyrazole |
Standard InChI | InChI=1S/C11H17N3/c1-4-10-7-11-13(8-9(2)3)5-6-14(11)12-10/h5-7,9H,4,8H2,1-3H3 |
Standard InChI Key | TYOYOESSJMHRNR-UHFFFAOYSA-N |
Canonical SMILES | CCC1=NN2C=CN(C2=C1)CC(C)C |
Introduction
Structural Characteristics and Nomenclature
The core structure of imidazo[1,2-b]pyrazole consists of a fused bicyclic system combining imidazole and pyrazole rings. In 6-ethyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole, the ethyl group (-C₂H₅) occupies the 6th position of the fused ring system, while the isobutyl group (-CH₂CH(CH₂)₂) is attached to the 1st position. This substitution pattern distinguishes it from closely related derivatives, such as ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate (PubChem CID: 10352257) , which features a carboxylate group instead of an ethyl substituent.
Molecular Formula and Weight
Based on structural analysis of analogous compounds , the molecular formula of 6-ethyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole is calculated as C₁₁H₁₉N₃, yielding a molecular weight of 193.29 g/mol.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₉N₃ |
Molecular Weight | 193.29 g/mol |
CAS Registry Number | Not reported in literature |
Predicted LogP | ~2.8 (estimated) |
The absence of polar functional groups, such as carboxylates or sulfanyl moieties (cf. Ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole ), suggests moderate hydrophobicity, consistent with the estimated LogP value.
Synthesis and Structural Elucidation
Synthetic Pathways
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is inferred from structural analogs. Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate , for instance, exhibits limited aqueous solubility due to its hydrophobic ethyl ester group. Substituting the ester with a non-polar ethyl group and a branched isobutyl chain likely further reduces polarity, favoring solubility in organic solvents like dichloromethane or ethyl acetate. Stability under ambient conditions remains unstudied but is expected to align with related imidazo[1,2-b]pyrazoles, which generally resist thermal degradation below 200°C .
Research Gaps and Future Directions
Despite the promising framework of imidazo[1,2-b]pyrazoles, critical gaps persist for 6-ethyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole:
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Synthetic Optimization: Scalable routes for introducing isobutyl groups require development to avoid steric hindrance during cyclization.
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Crystallographic Data: Single-crystal X-ray studies are needed to confirm conformational preferences and intermolecular interactions.
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Biological Screening: Systematic evaluation against kinase panels and microbial strains is essential to validate hypothesized activities.
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